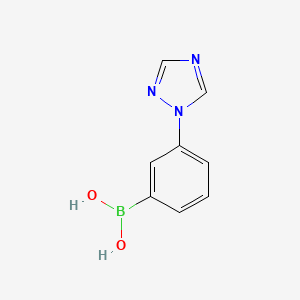![molecular formula C8H11BF3KO2 B15302346 Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide](/img/structure/B15302346.png)
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is a chemical compound with the molecular formula C8H11BF3KO2. It is known for its unique structure, which includes a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This compound is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves multiple steps. One common method includes the reaction of a bicyclo[2.1.1]hexane derivative with a boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is typically carried out under an inert atmosphere to prevent moisture from affecting the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted bicyclo[2.1.1]hexane derivatives .
Applications De Recherche Scientifique
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide involves its interaction with specific molecular targets. The trifluoroborate group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecular structures. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium trifluoroborate: Shares the trifluoroborate group but lacks the bicyclo[2.1.1]hexane ring system.
Methoxycarbonyl-substituted compounds: Similar in having the methoxycarbonyl group but differ in the rest of the molecular structure.
Uniqueness
Potassium trifluoro[4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl]boranuide is unique due to its combination of a bicyclo[2.1.1]hexane ring system and a trifluoroborate group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds .
Propriétés
Formule moléculaire |
C8H11BF3KO2 |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.1.1]hexanyl)boranuide |
InChI |
InChI=1S/C8H11BF3O2.K/c1-14-6(13)7-2-3-8(4-7,5-7)9(10,11)12;/h2-5H2,1H3;/q-1;+1 |
Clé InChI |
WGGRHVMEKAFXNI-UHFFFAOYSA-N |
SMILES canonique |
[B-](C12CCC(C1)(C2)C(=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


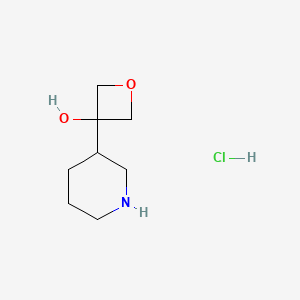
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
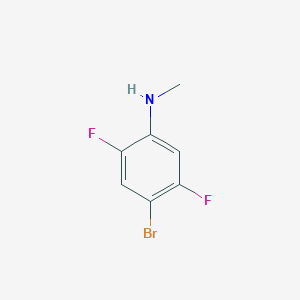
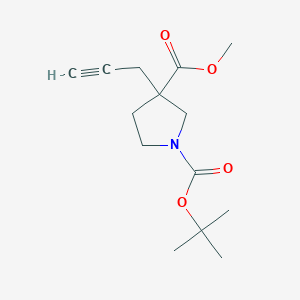
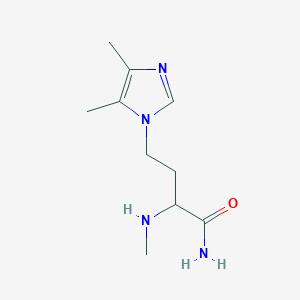
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
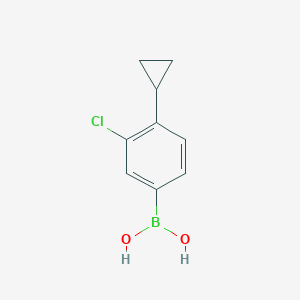
![1-{3-[(Trimethylsilyl)methyl]cyclobutyl}methanamine hydrochloride](/img/structure/B15302314.png)
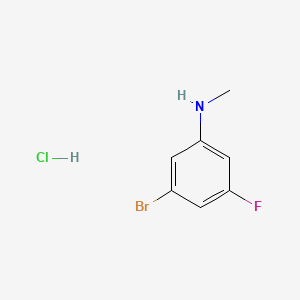
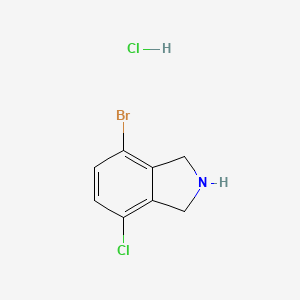
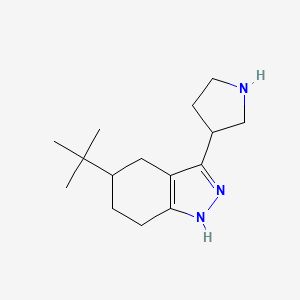

![4-Azaspiro[2.5]octan-6-amine](/img/structure/B15302371.png)
